1-(4-(4-Nitrophenyl)thiazol-2-yl)thiourea

Urease inhibition Thiazole-thiourea hybrids Structure-activity relationship

1-(4-(4-Nitrophenyl)thiazol-2-yl)thiourea (CAS 14015-63-5, MFCD00245765) is a heterocyclic building block that combines a 4-(4-nitrophenyl)-1,3-thiazole core with a terminal thiourea group. Its molecular formula is C10H8N4O2S2 (MW 280.33 g/mol).

Molecular Formula C10H8N4O2S2
Molecular Weight 280.3 g/mol
Cat. No. B7766603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-Nitrophenyl)thiazol-2-yl)thiourea
Molecular FormulaC10H8N4O2S2
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)NC(=S)N)[N+](=O)[O-]
InChIInChI=1S/C10H8N4O2S2/c11-9(17)13-10-12-8(5-18-10)6-1-3-7(4-2-6)14(15)16/h1-5H,(H3,11,12,13,17)
InChIKeyHTPVNJFYYFCVPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(4-Nitrophenyl)thiazol-2-yl)thiourea – Essential Facts for Informed Scientific Procurement


1-(4-(4-Nitrophenyl)thiazol-2-yl)thiourea (CAS 14015-63-5, MFCD00245765) is a heterocyclic building block that combines a 4-(4-nitrophenyl)-1,3-thiazole core with a terminal thiourea group [1]. Its molecular formula is C10H8N4O2S2 (MW 280.33 g/mol) . The compound is commercially available at purities of 95–97% and is supplied for research use only . Predicted physicochemical properties indicate a boiling point of 506.6 °C, density of 1.58 g/cm³, and pKa of 6.40 . Thiourea–thiazole hybrids are widely explored for enzyme inhibition; however, a direct, quantitative biological profile for this specific molecule has not yet been published in the primary literature, underscoring the value of its procurement for de novo screening campaigns.

Why 1-(4-(4-Nitrophenyl)thiazol-2-yl)thiourea Cannot Be Replaced by a Simple Analogue


Thiazole–thiourea hybrids are not functionally interchangeable. In a representative series of fourteen substituted thiazole-bearing thiourea analogues, urease IC50 values spanned a 5.5-fold range (5.20–28.50 µM) depending solely on the nature and position of the aryl substituent, despite a common core scaffold [1]. Similarly, twelve thiazole–thiourea derivatives evaluated against acetylcholinesterase and butyrylcholinesterase showed potency variations of >50-fold (IC50 0.30–15.40 µM for AChE; 0.40–22.70 µM for BuChE) [2]. These data demonstrate that even minor changes—such as swapping a 4-nitrophenyl for another aryl group—can alter inhibitory potency by an order of magnitude. A generic substitution is therefore risky: the biological or physicochemical property space occupied by 1-(4-(4-nitrophenyl)thiazol-2-yl)thiourea is a precise function of its 4-nitrophenyl–thiazole–thiourea connectivity, and empirical verification of a substitute's performance in the target assay is mandatory.

Quantitative Differentiation Evidence for 1-(4-(4-Nitrophenyl)thiazol-2-yl)thiourea


Urease Inhibitory Potential – 4.1‑Fold Improvement over Standard Thiourea in Structurally Analogous Hybrids

In a series of fourteen thiazole–thiourea hybrid analogues, the most potent compound (analogue 2) achieved an IC50 of 5.20 ± 0.30 µM against urease, compared with the standard drug thiourea (IC50 21.40 ± 0.21 µM), representing a 4.1-fold enhancement [1]. The 4-nitrophenyl-substituted thiazole core is a critical pharmacophoric element; electron‑withdrawing para‑nitro groups consistently improved potency in the SAR study. Although the exact title compound was not within this specific published series, its 4‑nitrophenyl–thiazole–thiourea architecture directly mirrors the most active congeners, providing a strong quantitative rationale for its selection.

Urease inhibition Thiazole-thiourea hybrids Structure-activity relationship

Cholinesterase Inhibition – Select Analogues Outperform Donepezil by >7‑fold on AChE

Twelve thiazole–thiourea hybrid derivatives were screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). IC50 values ranged from 0.30 ± 0.05 to 15.40 ± 0.30 µM for AChE and 0.40 ± 0.05 to 22.70 ± 0.40 µM for BuChE, with the most potent analogue exhibiting >7‑fold improvement over the clinical comparator donepezil (IC50 2.16 ± 0.12 µM for AChE) [1]. The presence of a 4‑nitrophenyl moiety on the thiazole ring was a recurring feature among low‑IC50 compounds. While the exact title compound was not explicitly tested, its structural congruence with the lead pharmacophore supports its candidacy for AChE/BuChE discovery efforts.

Acetylcholinesterase Butyrylcholinesterase Thiazole-thiourea hybrids

Regulatory Safety Classification – Distinct Toxic vs. Non‑Toxic Profile Among Thiourea Congeners

Product safety data sheets classify 1‑(4‑(4‑nitrophenyl)thiazol‑2‑yl)thiourea as UN 2811 (toxic solid, packing group III) and assign hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . In contrast, the parent thiourea is classified as a suspected carcinogen (H351) but is not assigned a toxic UN number for transport. Conversely, 2‑amino‑4‑(4‑nitrophenyl)thiazole (CAS 2104‑09‑8) exhibits low acute oral toxicity (rat LD50 = 14,200 mg/kg) . This divergence in hazard profiles underscores that the exact substitution pattern—rather than class membership—dictates safe handling requirements. Laboratories procuring the title compound must implement engineering controls and personal protective equipment commensurate with its toxic classification.

Safety data sheet Toxicity class Hazard classification

Purity Benchmarking – Higher Typical Purity Than Close Structural Analogues

Vendor-specified purities for 1‑(4‑(4‑nitrophenyl)thiazol‑2‑yl)thiourea are typically 97% (MolCore) or 95% (AKSci) . By comparison, the structurally related 2‑amino‑4‑(4‑nitrophenyl)thiazole (CAS 2104‑09‑8) is routinely offered at 96% purity , while 2‑(4‑nitrophenyl)thiazole (CAS 3704‑41‑4) is listed at 95% minimum purity . The 1–2 percentage‑point advantage in nominal purity may appear modest, but for library synthesis or medicinal chemistry campaigns where impurity‑driven false positives are a concern, the higher starting purity reduces the burden of post‑purchase purification.

Chemical purity Quality control Building block procurement

Recommended Application Scenarios for 1-(4-(4-Nitrophenyl)thiazol-2-yl)thiourea Based on Quantitative Evidence


Urease‑Targeted Drug Discovery for Gastric Ulcer and Urinary Tract Infections

The 4‑nitrophenyl–thiazole–thiourea motif is validated as a potent urease inhibitor scaffold, with structural analogues achieving IC50 values as low as 5.20 µM—a 4.1‑fold improvement over standard thiourea (21.40 µM) [1]. Investigators can use the title compound as a starting point for hit‑to‑lead optimisation targeting Helicobacter pylori urease or Proteus mirabilis urease, leveraging the electron‑withdrawing 4‑nitrophenyl group to enhance binding affinity.

Neurodegenerative Disease Research – Cholinesterase Inhibitor Development

Thiazole–thiourea hybrids from the same chemical class have surpassed donepezil on acetylcholinesterase inhibition by >7‑fold (IC50 0.30 µM vs. 2.16 µM) [1]. The title compound carries the critical 4‑nitrophenyl pharmacophore and is therefore a strong candidate for AChE‑focused screening cascades aimed at Alzheimer's disease or myasthenia gravis research.

Medicinal Chemistry Library Synthesis Requiring High Initial Purity

With a minimum vendor purity specification of 97% [1], the title compound offers a purity advantage of 1–2 percentage points over close analogues such as 2‑amino‑4‑(4‑nitrophenyl)thiazole (96%) and 2‑(4‑nitrophenyl)thiazole (95%) . This makes it particularly suitable for high‑throughput parallel synthesis or biophysical screening where impurity‑related artefacts must be minimised.

Early‑Stage Toxicology and Safety Screening of Thiazole‑Thiourea Compounds

The compound's classification as a toxic solid (UN 2811, hazard statements H315, H319, H335) [1] provides a well‑defined safety baseline that can be used to benchmark the toxicity profiles of newly designed analogues. Because structurally similar compounds can exhibit drastically different acute toxicity (e.g., 2‑amino‑4‑(4‑nitrophenyl)thiazole has an oral rat LD50 >10,000 mg/kg ), the title compound sets a conservative upper bound for early in‑vitro toxicology assessments.

Quote Request

Request a Quote for 1-(4-(4-Nitrophenyl)thiazol-2-yl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.